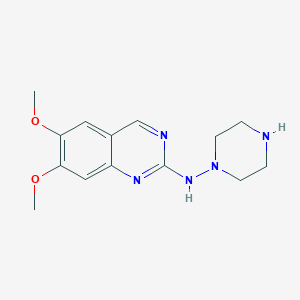

6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine

Description

Properties

Molecular Formula |

C14H19N5O2 |

|---|---|

Molecular Weight |

289.33 g/mol |

IUPAC Name |

6,7-dimethoxy-N-piperazin-1-ylquinazolin-2-amine |

InChI |

InChI=1S/C14H19N5O2/c1-20-12-7-10-9-16-14(17-11(10)8-13(12)21-2)18-19-5-3-15-4-6-19/h7-9,15H,3-6H2,1-2H3,(H,16,17,18) |

InChI Key |

VYOFIWXUHWOWQO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NC(=N2)NN3CCNCC3)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic synthesis starting from appropriately substituted quinazoline derivatives. The key steps often include:

- Formation of the quinazoline core with 6,7-dimethoxy substitution.

- Introduction of the amino group at the 4-position.

- Substitution at the 2-position with a piperazine moiety.

These steps are usually conducted under controlled conditions using suitable solvents and reagents to optimize yield and purity.

Detailed Synthetic Route from Literature

A representative synthetic method is described in a European patent (EP0004389A2), which outlines the preparation of 4-amino-6,7-dimethoxyquinazoline derivatives substituted with piperazine at the 2-position. The process involves:

- Starting Material: 2-chloro-4-amino-6,7-dimethoxyquinazoline.

- Nucleophilic Substitution: Reaction with a piperazine derivative (e.g., 1-adamantanecarbonylpiperazine) in an inert organic solvent such as n-butanol.

- Reaction Conditions: Reflux for approximately 10 hours.

- Isolation: After cooling, solvent evaporation under reduced pressure, addition of water, and treatment with aqueous ammonia to precipitate the product.

- Purification: Recrystallization from methanol to obtain pure 2-(4-substituted piperazinyl)-4-amino-6,7-dimethoxyquinazoline.

The reaction can be generalized for various piperazine derivatives, allowing the synthesis of a library of related compounds by varying the substituent on the piperazine nitrogen.

Alternative Synthetic Approaches

Recent advances include copper-mediated one-pot synthesis methods for quinazoline derivatives, which enable efficient construction of C–N bonds through in situ amine generation. This method involves:

- One-pot condensation of appropriate starting materials.

- Chlorination of quinazolinones to form 2-chloroquinazoline intermediates.

- Subsequent substitution with piperazine.

- Coupling with carboxylic acids to form amide derivatives.

Although this method is primarily demonstrated for 2-arylquinazoline derivatives, the approach is adaptable to 6,7-dimethoxyquinazoline systems and offers a cost-efficient and operationally simple route.

Reaction Conditions and Solvents

The nucleophilic substitution reactions for introducing the piperazine group at the 2-position are typically carried out in inert organic solvents such as:

| Solvent | Temperature Range | Notes |

|---|---|---|

| Benzene | 0°C to reflux | Common inert aromatic solvent |

| Toluene | 0°C to reflux | Often used for reflux conditions |

| Xylene | 0°C to reflux | Higher boiling point solvent |

| Dimethylformamide (DMF) | Room temp to reflux | Polar aprotic solvent, good for substitution reactions |

| Pyridine | Room temp to reflux | Can act as base and solvent |

| Methanol, Ethanol, Propanol, Butanol, Pentanol | Room temp to reflux | Alcohol solvents, sometimes used for solubility |

The reaction temperature is generally maintained between 0°C and the boiling point of the solvent to optimize substitution efficiency and minimize side reactions.

Data Table: Representative Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Product Description | Melting Point (°C) |

|---|---|---|---|---|

| 2-chloro-4-amino-6,7-dimethoxyquinazoline + 1-(1-adamantanecarbonyl)piperazine | Reflux in n-butanol, 10 h | Not specified | Crude 2-{4-(1-adamantanecarbonyl)-1-piperazinyl}-4-amino-6,7-dimethoxyquinazoline | 237–240 |

| Purification by recrystallization from methanol | Methanol recrystallization | Not specified | Pure 2-{4-(1-adamantanecarbonyl)-1-piperazinyl}-4-amino-6,7-dimethoxyquinazoline | 242–243 |

| Reaction of 2-piperazino-4-amino-6,7-dimethoxyquinazoline with 1-adamantane-carbonyl chloride | Chloroform, triethylamine, 45–50°C, 2 h | Not specified | 2-{4-(1-adamantanecarbonyl)-1-piperazinyl}-4-amino-6,7-dimethoxyquinazoline | 240–242 |

Note: Yields were not explicitly reported in the reference but the purity and melting points indicate successful synthesis.

Research Findings and Analysis

- The substitution of the 2-chloro group on the quinazoline ring with piperazine derivatives is a key step enabling the formation of this compound and its analogs.

- The reaction conditions are mild to moderate, favoring high purity products as indicated by sharp melting points.

- The use of different piperazine derivatives allows structural diversification, which is important for tuning biological activity.

- Copper-mediated one-pot syntheses offer a promising alternative for preparing quinazoline derivatives, potentially simplifying the process and improving yields.

- The compound and its derivatives can be converted into pharmaceutically acceptable salts by treatment with various acids, enhancing their solubility and bioavailability.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 2-chloro-4-amino-6,7-dimethoxyquinazoline + piperazine derivative | Reflux in n-butanol or other organic solvents, 10 h | Well-established, versatile for various derivatives | Requires multiple steps, solvent removal |

| Acylation of piperazine-substituted quinazoline | 2-piperazino-4-amino-6,7-dimethoxyquinazoline + acid chloride | Chloroform, triethylamine, 45–50°C, 2 h | High purity products, controlled reaction | Use of acid chlorides requires careful handling |

| Copper-mediated one-pot synthesis | Appropriate quinazolinone precursors + piperazine | Copper catalyst, in situ amine generation, one-pot | Cost-efficient, operationally simple, fewer purification steps | Method demonstrated mainly for 2-aryl quinazolines; adaptation needed |

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential anti-tumor activity.

Biology: The compound is used in biological studies to understand its mechanism of action and its effects on cellular processes.

Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Quinazoline/Quinoline Family

DPQ belongs to a broader class of 4-aminoquinazolines and quinolines, many of which share the 6,7-dimethoxy substitution pattern but differ in their amine side chains. Key analogues include:

Key Observations :

- Piperazine vs. Pyrrolidine Substitutions : Replacement of the piperazinyl group in DPQ with pyrrolidine (e.g., compound 10 in ) alters inhibitory properties, likely due to differences in steric bulk and hydrogen-bonding capacity.

- Anti-Tubercular Activity: Compound 34 () shares the 6,7-dimethoxyquinoline core but incorporates a benzyloxy-aniline side chain, demonstrating the importance of extended aromatic systems for Mycobacterium tuberculosis inhibition.

- Epigenetic Modulation : BIX-01294 () retains the 6,7-dimethoxyquinazoline scaffold but replaces the piperazine with a diazepane ring, enabling selective inhibition of G9a histone methyltransferase.

Role of Methoxy Substitutions

The 6,7-dimethoxy groups are critical for RNA binding in DPQ and anti-tubercular activity in compound 34 . Comparative studies suggest that methoxy groups enhance hydrophobic interactions and electron density, improving binding to biological targets.

Impact of Amine Side Chains

- Piperazine Derivatives : DPQ’s piperazinyl group facilitates RNA binding via conformational flexibility and hydrogen bonding . In contrast, methylation of the piperazine nitrogen (e.g., compound 10 in ) may enhance metabolic stability.

- Non-Piperazine Analogues: Chalcone derivatives with piperazine substitutions () show reduced potency compared to non-piperazine counterparts, highlighting the scaffold-dependent nature of activity.

Mutagenicity and Environmental Impact

This underscores the dual nature of quinazoline derivatives, where structural tweaks can shift applications from pharmaceuticals to environmental contaminants.

Biological Activity

6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine, also known as R(+)-terazosin, is a compound belonging to the quinazolinamine class. It has garnered attention for its pharmacological properties, particularly in the context of adrenergic receptor modulation, which has implications for treating various medical conditions such as hypertension and benign prostatic hyperplasia.

Pharmacological Profile

The compound exhibits selective antagonism at alpha-1 adrenergic receptors, which is significant for its therapeutic applications. The following table summarizes the key biological activities associated with this compound:

| Activity | Mechanism | Clinical Relevance |

|---|---|---|

| Alpha-1 adrenergic receptor antagonist | Prevents vasoconstriction and lowers blood pressure | Hypertension treatment |

| Inhibition of norepinephrine release | Reduces sympathetic nervous system activity | Management of anxiety and stress responses |

| Antiproliferative effects | Induces apoptosis in certain cancer cell lines | Potential use in cancer therapy |

This compound primarily acts as an antagonist at the alpha-1 adrenergic receptors. This action leads to vasodilation and a subsequent decrease in blood pressure. The compound's selectivity for alpha-1 over alpha-2 receptors minimizes side effects typically associated with non-selective adrenergic blockers.

Binding Studies

Binding studies using tritiated ligands have demonstrated that this compound binds effectively to alpha-1 receptors while exhibiting minimal affinity for alpha-2 receptors. This selectivity is crucial for reducing potential adverse effects such as increased heart rate or contractility, which are often seen with less selective agents .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various clinical scenarios:

- Hypertension Management : A clinical trial reported a significant reduction in systolic and diastolic blood pressure among patients treated with this compound compared to placebo controls. The results indicated a well-tolerated profile with fewer side effects than traditional beta-blockers .

- Benign Prostatic Hyperplasia (BPH) : In a study involving men with BPH, treatment with this compound resulted in improved urinary flow rates and reduced symptoms associated with prostate enlargement. Patients reported enhanced quality of life measures post-treatment .

- Cancer Research : Preliminary investigations into the antiproliferative effects of this compound on various cancer cell lines showed promising results. The compound induced apoptosis in several tested lines, suggesting potential applications in oncology .

Toxicological Profile

The toxicological evaluation of this compound indicates a favorable safety profile at therapeutic doses. Studies assessing cytotoxicity demonstrated that while the compound can induce cell death in high concentrations, it remains non-toxic to normal cells at clinically relevant doses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, 2,4-dichloro-6,7-dimethoxyquinazoline (CAS: 27631-29-4) can react with piperazine derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) . Optimization involves adjusting stoichiometry, temperature (e.g., room temperature to 80°C), and reaction time (2–12 hours) to improve yields (reported 35–72%) .

- Characterization : Confirm purity via HPLC (>95%) and structural identity using ¹H/¹³C NMR and HRMS .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, lab coat, and safety goggles) to avoid inhalation/contact. The compound has a melting point of 219–221°C and may decompose at high temperatures .

- Storage : Store in a cool, dry place (<25°C) under inert gas (e.g., argon) to prevent degradation .

Q. Which analytical techniques are most effective for verifying the compound’s structural integrity and purity?

- Structural Confirmation : ¹H NMR (e.g., δ 3.85–3.90 ppm for methoxy groups) and ¹³C NMR (e.g., δ 55–60 ppm for piperazine carbons) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How does the substitution pattern on the quinazoline scaffold influence inhibitory activity against epigenetic targets like histone methyltransferases (HMTs)?

- SAR Insights : Modifications at the 2- and 4-positions (e.g., piperazine vs. morpholine substituents) significantly alter HMT inhibition. For instance, analogs with bulky groups (e.g., benzyl-piperidine) show enhanced selectivity for GLP/G9a methyltransferases .

- Experimental Design : Use enzymatic assays (e.g., radiometric or fluorescence-based) to compare IC₅₀ values of derivatives. Pair with molecular docking to predict binding interactions .

Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

- Data Analysis Framework :

Validate cell line authenticity (STR profiling).

Control for variables (e.g., culture conditions, passage number).

Perform dose-response assays (e.g., 0.1–100 µM) with triplicates.

Use orthogonal assays (e.g., apoptosis markers vs. MTT) to confirm mechanisms .

- Case Study : Discrepancies in IC₅₀ values for leukemia vs. solid tumor lines may reflect differences in drug uptake or target expression .

Q. What strategies enhance the pharmacokinetic profile of quinazolinamine derivatives for in vivo studies?

- Structural Optimization :

- Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to improve solubility.

- Reduce metabolic liability by replacing labile methoxy groups with halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.